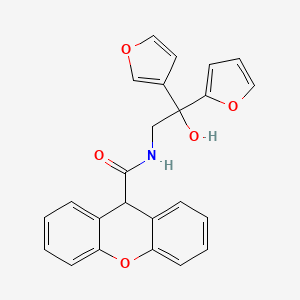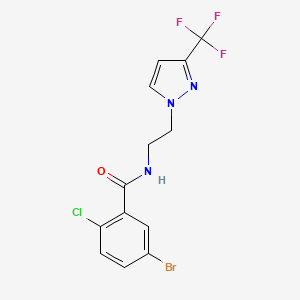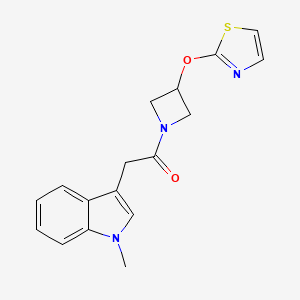
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide, commonly referred to as FX1, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. FX1 is a derivative of xanthene, a fluorescent dye commonly used in biological imaging applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Reactions : Research has explored various synthetic routes and reactions involving compounds structurally related to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by further reactions to obtain thiazoloquinolines and benzo[e][1,3]benzothiazoles, has been demonstrated. These synthetic pathways involve electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, indicating the versatility of furan-based compounds in chemical synthesis (El’chaninov & Aleksandrov, 2017) (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Biological Activity : A study focused on a thiazole-based heterocyclic amide, showcasing its antimicrobial activity against various microorganisms. This investigation not only underlines the compound's potential pharmacological applications but also emphasizes the importance of molecular and electronic structure analyses through techniques like X-ray diffraction and density functional theory (DFT) modelling (Çakmak et al., 2022).
Material Science and Polymer Applications
Sustainable Polyamides and Polyesters : Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlights their promise as sustainable alternatives to conventional polyphthalamides. These materials, synthesized through enzymatic polymerization, exhibit comparable performance characteristics to their non-renewable counterparts, suggesting significant potential in high-performance material applications (Jiang et al., 2015).
Environmental and Catalytic Processes
Oxidation Reactions and Catalysis : The selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) using novel catalysts demonstrates the role of furan derivatives in sustainable chemistry. Such reactions are critical for developing biobased platform chemicals for the polymer industry, emphasizing the environmental benefits of utilizing renewable resources (Jain et al., 2015).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological effects .
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-23(25-15-24(27,16-11-13-28-14-16)21-10-5-12-29-21)22-17-6-1-3-8-19(17)30-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQJPPFLARPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)
![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride](/img/structure/B2773407.png)
![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)


![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)